4-[2-[5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]prop-1-en-1-yl]-2-methoxyphenol
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Overview
Description
2-{3-[(1E)-1-(4-HYDROXY-3-METHOXYPHENYL)PROP-1-EN-2-YL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a unique structure combining phenolic and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-1-(4-HYDROXY-3-METHOXYPHENYL)PROP-1-EN-2-YL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{3-[(1E)-1-(4-HYDROXY-3-METHOXYPHENYL)PROP-1-EN-2-YL]-1,2,4-OXADIAZOL-5-YL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenolic structure.
Allylamine: An unsaturated amine with some structural similarities.
Uniqueness
What sets 2-{3-[(1E)-1-(4-HYDROXY-3-METHOXYPHENYL)PROP-1-EN-2-YL]-1,2,4-OXADIAZOL-5-YL}PHENOL apart is its combination of phenolic and oxadiazole moieties, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]prop-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H16N2O4/c1-11(9-12-7-8-15(22)16(10-12)23-2)17-19-18(24-20-17)13-5-3-4-6-14(13)21/h3-10,21-22H,1-2H3/b11-9+ |
InChI Key |
LQYRBDHQELGEIR-PKNBQFBNSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O)OC)/C2=NOC(=N2)C3=CC=CC=C3O |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)C2=NOC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
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